N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a thienopyrimidinone derivative characterized by a benzodioxole moiety and a 2,5-dimethylbenzyl substituent. The thienopyrimidinone core is a heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer research .
Properties
Molecular Formula |
C29H31N3O5S |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C29H31N3O5S/c1-19-7-8-20(2)22(14-19)17-32-23-11-13-38-27(23)28(34)31(29(32)35)12-5-3-4-6-26(33)30-16-21-9-10-24-25(15-21)37-18-36-24/h7-11,13-15H,3-6,12,16-18H2,1-2H3,(H,30,33) |
InChI Key |
NTBOLARWDACBOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of the Thienopyrimidine Core: This can be achieved by reacting 2-aminothiophene with appropriate aldehydes and ketones under basic conditions to form the thienopyrimidine ring.
Coupling Reactions: The benzodioxole and thienopyrimidine intermediates are then coupled using a suitable linker, such as a hexanamide chain, under conditions that promote amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the thienopyrimidine core using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzodioxole and thienopyrimidine rings, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Material Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or enzymes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may facilitate binding to aromatic amino acids in proteins, while the thienopyrimidine core can interact with nucleophilic sites. The hexanamide chain provides flexibility and enhances the compound’s ability to fit into binding pockets.
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
- 4-Fluorobenzyl Analog (): Replacing 2,5-dimethylbenzyl with 4-fluorobenzyl introduces an electron-withdrawing group, which may enhance binding affinity to polar active sites. Fluorine’s electronegativity could improve metabolic stability compared to methyl groups .
- This substitution is common in compounds targeting hydrophobic enzyme pockets .
Core Heterocycle Modifications
- Thiazolo[3,2-a]Pyrimidines (): Replacing the thieno ring with a thiazolo ring introduces a sulfur atom, altering electronic distribution. For example, compound 11b (C₂₂H₁₇N₃O₃S) shows a cyano group at position 6, which increases electrophilicity and may enhance interaction with nucleophilic residues in target proteins .
Pyrimidine-Based Heterocycles with Diverse Substituents
Pyrido[2,3-d]Pyrimidines ()
Compounds like 5a (C₁₉H₁₇N₅O₄) feature a trioxo-hexahydropyrido[2,3-d]pyrimidine core.
Pyrimido[1,2-a]Benzimidazoles ()
These derivatives (e.g., C₂₈H₂₂N₄O₂) incorporate a fused benzimidazole system, creating a planar structure that may intercalate into DNA or inhibit topoisomerases.
Functional Group Analysis
Carboxamide Linkers
- The hexanamide linker in the target compound provides flexibility, allowing the benzodioxole and thienopyrimidinone moieties to adopt optimal conformations for binding.
Electron-Withdrawing Groups
- The 2,4-dioxo groups in the thienopyrimidinone core create hydrogen-bonding sites critical for target engagement. Analogous dioxo-thiazolidine rings in ’s benzamide derivatives exhibit similar hydrogen-bonding capacity but with reduced aromaticity .
Spectroscopic Characterization
- IR Data: The target compound’s carbonyl stretches (C=O at ~1700 cm⁻¹) align with thienopyrimidinones in (1719 cm⁻¹). Cyano groups (e.g., in 11b) show distinct peaks at ~2209 cm⁻¹, absent in the target compound .
- NMR : The dimethylbenzyl group’s methyl protons would resonate at δ ~2.3 ppm (similar to ’s trimethylbenzylidene at δ 2.37 ppm) .
Predicted Binding Modes
- Docking studies using methods like Glide () suggest that the thienopyrimidinone core’s planar structure and hydrogen-bonding groups enable strong interactions with kinase ATP-binding pockets. The dimethylbenzyl group may occupy hydrophobic subpockets, as seen in similar tyrosine kinase inhibitors .
Solubility and Bioavailability
- The benzodioxole group’s oxygen atoms may improve solubility compared to purely aromatic analogs (e.g., ’s pyrimido-benzimidazoles). However, the dimethylbenzyl substituent likely reduces aqueous solubility, necessitating formulation optimizations .
Data Tables
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes a benzodioxole moiety and a thieno[3,2-d]pyrimidine core. Its molecular formula is with a molecular weight of approximately 460.5 g/mol. The structural features contribute to its biological properties and interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in various metabolic pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects in diseases such as cancer.
- Signal Transduction Modulation : It may interfere with key signal transduction pathways that regulate cell growth and apoptosis. By modulating these pathways, the compound can exert anti-cancer effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- Multicellular Spheroids : Research involving multicellular spheroids indicated that the compound effectively penetrates tumor microenvironments and reduces tumor viability significantly compared to control treatments .
Other Biological Activities
In addition to anticancer properties, preliminary data suggest potential activities in:
- Antimicrobial Effects : Some derivatives of compounds with similar structures have shown antibacterial properties against Gram-positive bacteria.
- Anti-inflammatory Activity : Inflammation-related assays suggest that the compound may reduce inflammatory markers in vitro.
Case Study 1: Anticancer Screening
A study conducted by Walid Fayad et al. (2019) identified this compound as part of a drug library screening aimed at discovering novel anticancer agents. The study utilized multicellular spheroids to simulate tumor conditions and assessed the compound's efficacy in reducing cell viability . Results indicated a significant reduction in tumor growth metrics compared to untreated controls.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
